Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUPYWTWVSDQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step reactions. One common method involves the annulation of cyclopentane or four-membered rings. For example, a procedure might start with the reaction of a suitable amine with a cyclopentanone derivative, followed by cyclization and protection steps . Another approach involves the use of lithium diisopropylamide in tetrahydrofuran, followed by a series of reactions including reduction, oxidation, and substitution steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Deprotection Reactions
The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the secondary amine in the spirocyclic structure. Key deprotection methods include:
These reactions are critical for accessing the free amine, which is often a precursor for further functionalization in medicinal chemistry .
Functional Group Transformations
The tert-butyl ester and spirocyclic core participate in selective transformations:
Ester Hydrolysis
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | Concentrated HCl, reflux | 2-azaspiro[3.4]octane-2-carboxylic acid |
| Basic hydrolysis | NaOH, aqueous THF | Sodium carboxylate derivative |
The tert-butyl group enhances steric protection, necessitating harsh conditions for hydrolysis compared to methyl/ethyl esters .
Oxidation and Reduction
-
Oxidation : Limited by the saturated spiro structure, but derivatives with hydroxyl groups (e.g., tert-butyl 7-hydroxy analogs) undergo oxidation to ketones using agents like PCC .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in related spiro compounds, though the parent compound lacks such functionality .
Ring-Opening and Rearrangement
The spiro[3.4]octane system’s strain enables selective ring-opening under specific conditions:
| Reaction | Conditions | Products |
|---|---|---|
| Acid-mediated ring-opening | H₂SO₄, heat | Linear amine-carboxylic acid derivatives |
| Nucleophilic attack | Grignard reagents, THF | Alkylated spirocyclic products |
These reactions exploit the reactivity of the smaller (3-membered) ring, which is more strained and susceptible to cleavage .
Coupling Reactions
The deprotected amine participates in cross-coupling reactions:
| Reaction Type | Catalyst/Reagents | Applications |
|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Introduction of aryl/heteroaryl groups |
| Reductive amination | NaBH₃CN, aldehydes | Alkyl/aryl amine derivatives |
These methods are pivotal for constructing complex molecules in drug discovery .
Scientific Research Applications
Synthesis Methodologies
The synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions, which can include:
- Starting Materials : The synthesis often begins with readily available precursors such as 1-Boc-3-oxoylidene-azetidine.
- Reagents : Common reagents include allyl bromide and zinc powder, utilized in the formation of the azaspiro structure through nucleophilic substitution and cyclization reactions.
- Reaction Conditions : Specific conditions such as temperature control and solvent choice (e.g., tetrahydrofuran, dichloromethane) are critical for optimizing yield and purity .
Pharmaceutical Applications
This compound has shown promise in several pharmaceutical applications:
- Drug Development : It serves as an intermediate in the synthesis of various bioactive compounds, potentially leading to new therapeutic agents targeting different biological pathways .
- Agonist Activity : Derivatives of this compound have been investigated for their activity as M4 muscarinic receptor agonists, which may have implications in treating neurological disorders .
Case Study 1: Synthesis of Spirocyclic Scaffolds
A study highlighted the preparation of a series of spirocyclic scaffolds using this compound as a core structure. This research demonstrated its utility in creating compound libraries for medicinal chemistry, showcasing how variations in substituents can lead to diverse pharmacological profiles .
Case Study 2: Structural Modifications for Enhanced Activity
Research has focused on modifying the tert-butyl group or introducing halogen substituents to enhance biological activity. For instance, the introduction of bromine at specific positions has been shown to increase receptor binding affinity and selectivity for certain targets .
Comparative Data Table
| Application Area | Description | Potential Impact |
|---|---|---|
| Drug Development | Intermediate for bioactive compounds | New therapeutic agents |
| Receptor Agonism | M4 muscarinic receptor agonists | Treatment for neurological disorders |
| Compound Libraries | Building blocks for diverse chemical libraries | Accelerated drug discovery |
Mechanism of Action
The mechanism of action of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for high binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Heteroatom Variations
Analysis :
- Oxygen vs. Sulfur : The 5-thia analog (S) increases lipophilicity and oxidation resistance compared to the 5-oxa (O) variant, making it suitable for CNS-targeting drugs .
- Aminoethyl Substituent: Introduces a primary amine, enabling conjugation with carboxylic acids or carbonyl groups in drug design .
Diaza Derivatives
Analysis :
- Diaza vs. Monoaza: The additional nitrogen in 2,6-diaza derivatives enhances hydrogen-bonding capacity, improving interactions with biological targets like kinases or GPCRs .
Oxo and Hydroxy Derivatives
Analysis :
Ring Size and Strain
Analysis :
- Smaller Rings (Heptane) : Increased strain may enhance reactivity but reduce thermal stability compared to octane analogs .
Key Research Findings
Enzymatic Synthesis : Pfizer’s patented route for tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate uses Codex® ketoreductase KRED-P3-G09 to achieve >99% enantiomeric excess, critical for chiral drug synthesis .
Solubility Enhancements : Hemioxalate salts (e.g., CAS 1523618-32-7) improve aqueous solubility, facilitating formulation .
Metabolic Stability : Thia analogs (e.g., CAS 2197052-81-4) resist cytochrome P450 oxidation, prolonging half-life in vivo .
Biological Activity
Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The structural formula of this compound includes a spirocyclic framework that integrates nitrogen and carbon functionalities, enhancing its interaction with biological targets. The presence of the tert-butyl group contributes to its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The spirocyclic structure facilitates binding to active sites on enzymes, leading to modulation of their activity. This can result in various biological effects, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It can alter signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Biological Activities
Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological effects. Some of the notable biological activities associated with this compound include:
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : May protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.
- Anti-inflammatory Activity : Could modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Data Table: Biological Activities and Mechanisms
Case Studies
- Neuroprotective Study : A study investigated the protective effects of this compound on SH-SY5Y neuroblastoma cells under oxidative stress conditions induced by hydrogen peroxide. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
- Enzyme Interaction Study : Another research focused on the compound's ability to inhibit specific metabolic enzymes linked to cancer progression. The findings demonstrated that this compound effectively reduced enzyme activity, highlighting its potential as an anticancer agent.
Q & A
Q. Basic
- NMR Spectroscopy: H and C NMR in CDCl₃ or DMSO-d₶ identify spirocyclic frameworks, tert-butyl groups (δ ~1.44 ppm), and carboxylate moieties .
- LCMS: Monitors reaction progress and confirms molecular ions (e.g., m/z 403.1 [M+H]⁺ for intermediates) .
- Elemental Analysis: Validates purity and stoichiometry, particularly for novel derivatives .
How can reaction conditions be optimized for introducing substituents on the spirocyclic core?
Q. Advanced
- Temperature Control: Reductive amination with sodium cyanoborohydride requires 45°C for 16 hours to ensure complete conversion without side reactions .
- Solvent Selection: Ethanol or dichloromethane balances solubility and reactivity for nucleophilic substitutions .
- Catalyst Screening: Enzymatic reductions require magnesium chloride as a cofactor to enhance ketoreductase activity .
What safety protocols are essential for handling this compound?
Q. Basic
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Spill Management: Sweep solid spills with vacuum collection; avoid water flushing to prevent environmental release .
What challenges arise in crystallizing spirocyclic derivatives for X-ray studies?
Q. Advanced
- Low Melting Points: Oily intermediates (e.g., trifluoroacetate salts) complicate crystallization. Freeze-drying or salt formation (e.g., hydrochloride) improves crystallinity .
- Solvent Polymorphism: Screening solvents like ethyl acetate/heptane mixtures (50–100% gradient) enhances crystal lattice formation .
- Twinned Crystals: High-resolution data (e.g., SHELXL refinement) mitigates twinning artifacts in spirocyclic systems .
How do steric and electronic effects influence reactivity in spirocyclic systems?
Q. Advanced
- Steric Hindrance: The tert-butyl group slows nucleophilic attacks at the carboxylate, necessitating elevated temperatures for ester hydrolysis .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano) on the spiro framework increase electrophilicity, accelerating SN2 reactions .
What applications exist for tert-butyl 2-azaspiro derivatives in drug discovery?
Q. Advanced
- Piperazine Hybrids: Derivatives like tert-butyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate act as intermediates in kinase inhibitors or CNS-targeting agents .
- Prodrug Strategies: Ethyl carboxylate analogs improve bioavailability through esterase-mediated activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
